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Introduction

Fura-2, a ratiometric calcium indicator, is a powerful tool for investigating intracellular calcium
signaling in various cell types, including non-adherent suspension cells. This document
provides a detailed, step-by-step protocol for loading Fura-2 acetoxymethyl ester (Fura-2 AM)
into suspension cells, along with key considerations for experimental success. Fura-2 AM is a
membrane-permeant derivative of Fura-2 that can be loaded into cells, where it is cleaved by
intracellular esterases to the membrane-impermeant, calcium-sensitive form, Fura-2.[1][2] The
ratiometric nature of Fura-2 allows for accurate measurement of intracellular calcium
concentrations by comparing the fluorescence intensities at two different excitation
wavelengths (typically 340 nm and 380 nm), which minimizes issues such as uneven dye
loading and photobleaching.[3]

Core Principles of Fura-2 Loading and Calcium
Measurement

The fundamental principle behind using Fura-2 AM is its ability to passively diffuse across the
cell membrane. Once inside the cell, cytosolic esterases hydrolyze the acetoxymethyl ester
groups, trapping the now fluorescently active and calcium-sensitive Fura-2 molecule within the
cytoplasm.[1][2] When intracellular calcium ions bind to Fura-2, its fluorescence excitation
spectrum shifts. By exciting the Fura-2 loaded cells at both 340 nm (where fluorescence
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increases with calcium binding) and 380 nm (where fluorescence decreases with calcium

binding) and calculating the ratio of the emitted fluorescence (at ~510 nm), a quantitative

measure of the intracellular calcium concentration can be obtained.[1][4]

Experimental Protocols

This protocol is a general guideline for loading Fura-2 AM into suspension cells. Optimal

conditions, such as dye concentration and incubation time, may vary depending on the specific

cell type and experimental setup and should be determined empirically.[1][5]

Materials:

Fura-2 AM (CAS 108964-32-5)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127 (optional, but recommended)

Probenecid (optional, but recommended)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)
Suspension cells of interest

Microcentrifuge tubes

Water bath or incubator

Fluorometer or fluorescence microscope equipped for ratiometric imaging

Stock Solution Preparation:

Fura-2 AM Stock Solution (1-5 mM): Prepare a stock solution of Fura-2 AM in high-quality
anhydrous DMSO.[3] For example, to make a 1 mM solution, dissolve 50 pg of Fura-2 AM in
50 pL of anhydrous DMSO.[6] Vortex thoroughly to ensure complete dissolution. Aliquot into
single-use volumes and store at -20°C, protected from light and moisture.[6][7]
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e Pluronic F-127 Stock Solution (10-20% wi/v in DMSO): Pluronic F-127 is a non-ionic
detergent that aids in the dispersion of the hydrophobic Fura-2 AM in aqueous media,
preventing dye precipitation and ensuring more uniform cell loading.[8] Prepare a 10% stock
solution by dissolving 100 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. Store at room
temperature.

e Probenecid Stock Solution (25-250 mM): Probenecid is an organic anion transport inhibitor
that can reduce the leakage of the de-esterified Fura-2 from the cells, which is a common
issue in some cell types.[2][8] To prepare a 250 mM stock, dissolve probenecid in a suitable
solvent, which may require initial solubilization in 1 M NaOH followed by dilution in buffer.[9]

Fura-2 Loading Protocol for Suspension Cells:

o Cell Preparation: Harvest suspension cells by centrifugation (e.g., 5 minutes at 200 x g).
Discard the supernatant and resuspend the cell pellet in a pre-warmed physiological buffer
(e.g., HBSS) at a suitable density (e.g., 1 x 1076 cells/mL).[7]

» Preparation of Loading Buffer: Prepare the Fura-2 AM loading buffer immediately before use.
For a final Fura-2 AM concentration of 2 uM, add the appropriate volume of the Fura-2 AM
stock solution to the physiological buffer. If using, add Pluronic F-127 to a final concentration
of 0.02-0.04% and probenecid to a final concentration of 1-2.5 mM.[7][8] It is recommended
to first mix the Fura-2 AM stock with the Pluronic F-127 stock before diluting into the final
buffer to improve dispersion.[8]

e Dye Loading: Add the prepared loading buffer to the cell suspension. Mix gently by inverting
the tube.[10]

 Incubation: Incubate the cells for 15-60 minutes.[7] The optimal incubation time and
temperature should be determined for each cell type. Incubation is often performed at room
temperature or 37°C.[7] To minimize compartmentalization of the dye into organelles, loading
at a lower temperature (e.g., room temperature) can be beneficial.[6][8] Protect the cells from
light during this step by wrapping the tube in aluminum foil.[10]

» Washing: After incubation, pellet the cells by centrifugation (e.g., 5 minutes at 200 x g).
Carefully remove the supernatant containing the loading buffer.[7]
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e Resuspension and Washing (Repeat): Resuspend the cell pellet in fresh, pre-warmed
physiological buffer (containing probenecid if used in the loading step). Centrifuge again and
discard the supernatant. Repeat this wash step at least once more to ensure complete
removal of extracellular Fura-2 AM.[7]

o De-esterification: Resuspend the final cell pellet in fresh physiological buffer and incubate for
an additional 20-30 minutes at room temperature.[7][10] This allows for the complete
hydrolysis of the AM ester groups by intracellular esterases, which is crucial for a responsive
calcium signal.[1][11]

o Measurement: The Fura-2 loaded cells are now ready for fluorescence measurements.
Transfer the cell suspension to a suitable cuvette for a fluorometer or to a chamber for
fluorescence microscopy. Measure the fluorescence emission at approximately 510 nm while
alternating the excitation wavelengths between 340 nm and 380 nm.[2][4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for Fura-2 AM loading in
suspension cells. These values should be used as a starting point and optimized for specific
experimental conditions.
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Parameter

Recommended Range

Notes

Fura-2 AM Stock

Concentration

1 -5 mM in anhydrous DMSO

Prepare fresh and store in
single-use aliquots at -20°C.[3]

[6]

Final Fura-2 AM Concentration

1-5uM

Higher concentrations can lead
to cytotoxicity and calcium
buffering.[1][7]

Pluronic F-127 Final

Concentration

0.02 - 0.04% (W/v)

Aids in dye solubilization and

prevents precipitation.[7][8]

Probenecid Final

Concentration

1-25mM

Inhibits organic anion
transporters to reduce dye
leakage.[2][8]

Incubation Time

15 - 60 minutes

Cell type dependent; longer
times may be needed but can

increase compartmentalization.

[71(8]

Incubation Temperature

Room Temperature to 37°C

Lower temperatures can
reduce dye sequestration into

organelles.[6][8]

De-esterification Time

20 - 30 minutes

Essential for complete
activation of the dye.[7][10]

Excitation Wavelengths

340 nm and 380 nm

For ratiometric measurement
of calcium-bound and unbound
Fura-2.[4]

Emission Wavelength

~510 nm

Peak emission for both
calcium-bound and unbound
Fura-2.[1]

Visualizing the Process
Fura-2 Loading and Measurement Workflow

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://tools.thermofisher.com/content/sfs/manuals/mp01200.pdf
https://www.ionoptix.com/wp-content/uploads/2023/07/Calcium-and-contractility-best-practices.pdf
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Intracellular_Calcium_Imaging_with_Fura_2_AM.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Intracellular_Calcium_Imaging_with_Fura_2_AM.pdf
https://www.benchchem.com/pdf/solving_issues_with_uneven_Mag_Fura_2_AM_dye_distribution_in_tissue_samples.pdf
https://www.researchgate.net/publication/13209983_Measurement_of_Ca2i_in_Whole_Cell_Suspensions_Using_Fura-2
https://www.benchchem.com/pdf/solving_issues_with_uneven_Mag_Fura_2_AM_dye_distribution_in_tissue_samples.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Intracellular_Calcium_Imaging_with_Fura_2_AM.pdf
https://www.benchchem.com/pdf/solving_issues_with_uneven_Mag_Fura_2_AM_dye_distribution_in_tissue_samples.pdf
https://www.ionoptix.com/wp-content/uploads/2023/07/Calcium-and-contractility-best-practices.pdf
https://www.benchchem.com/pdf/solving_issues_with_uneven_Mag_Fura_2_AM_dye_distribution_in_tissue_samples.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Intracellular_Calcium_Imaging_with_Fura_2_AM.pdf
https://www.ionoptix.com/resource/loading-fura-2-into-cardiomyocytes/
https://pubmed.ncbi.nlm.nih.gov/23007578/
https://www.amerigoscientific.com/resource-understanding-fura-2-am-a-powerful-tool-for-calcium-imaging.html
https://www.benchchem.com/product/b149405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cell Preparation
(Harvest and Resuspend)

Prepare Loading Buffer
(Fura-2 AM, Pluronic F-127, Probenecid)

Dye Loading

(Incubate Cells with Loading Buffer)

Wash Cells
(Centrifuge and Resuspend)

De-esterification
(Incubate in Fresh Buffer)

Fluorescence Measurement
(Ex: 340/380nm, Em: 510nm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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